2-Mercaptobenzooxazole-5-carboxylic acid

Description

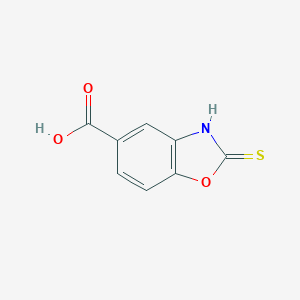

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylidene-3H-1,3-benzoxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-6-5(3-4)9-8(13)12-6/h1-3H,(H,9,13)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGDWCNTMFYFRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=S)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355946 |

Source

|

| Record name | 2-mercaptobenzooxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7341-98-2 |

Source

|

| Record name | 2-mercaptobenzooxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 2-Mercaptobenzooxazole-5-carboxylic acid

The following technical guide details the physical and chemical properties, synthesis, and reactivity of 2-Mercaptobenzooxazole-5-carboxylic acid . This document is structured for researchers and drug development professionals, focusing on actionable chemical intelligence.

Chemical Class: Benzoxazole / Thione-Thiol Heterocycle CAS Registry Number: 7341-98-2 (Generic for isomer class, specific isomer verification required)[1]

Executive Summary

2-Mercaptobenzooxazole-5-carboxylic acid (2-MBO-5-COOH) is a bifunctional heterocyclic scaffold characterized by a fused benzene-oxazole ring system substituted with a carboxylic acid at the 5-position and a sulfur moiety at the 2-position.[1][2] It serves as a critical pharmacophore in medicinal chemistry, acting as a bioisostere for salicylic acid derivatives and a precursor for multi-target kinase inhibitors. Its utility is defined by two key chemical behaviors: thione-thiol tautomerism and orthogonal reactivity (allowing selective functionalization at the sulfur, nitrogen, or carboxyl centers).

Chemical Identity & Structural Dynamics[1]

Tautomeric Equilibrium

The reactivity of 2-MBO-5-COOH is governed by the equilibrium between the thione (2-thioxo) and thiol (2-mercapto) forms.[1] While often referred to as a "mercapto" derivative, experimental evidence (X-ray crystallography and NMR in polar solvents) suggests the thione tautomer predominates in the solid state and neutral solution due to the stability of the thioamide resonance (N-C=S).

-

Thione Form (A): Predominant in solid state; proton resides on Nitrogen.[1]

-

Thiol Form (B): Accessible in basic conditions or specific solvents; proton resides on Sulfur.[1]

Visualization of Tautomerism

The following diagram illustrates the proton transfer and resonance stabilization that dictates the molecule's nucleophilic behavior.

Figure 1: Tautomeric equilibrium shifting between the N-protonated thione and S-protonated thiol forms.[1][3][4]

Physical and Chemical Properties[2][3][5][6][7][8][9][10]

The introduction of the carboxylic acid group at the 5-position significantly alters the solubility profile compared to the parent 2-mercaptobenzoxazole, increasing polarity and allowing for salt formation.[1]

Table 1: Physicochemical Data Profile[1][2]

| Property | Value / Description | Context & Relevance |

| Molecular Formula | C₈H₅NO₃S | Core scaffold.[1] |

| Molecular Weight | 195.19 g/mol | Fragment-based drug discovery (FBDD) compliant.[1] |

| Appearance | Off-white to tan powder | Oxidation of thiols can darken color over time.[1] |

| Melting Point | > 260°C (Dec.)[1] | High lattice energy due to intermolecular H-bonding (COOH dimer + Thione-NH).[1] |

| Solubility | DMSO, DMF, Aqueous Base | Insoluble in water/acid. Soluble in 1M NaOH (dianion formation).[1] |

| pKa₁ (COOH) | ~3.8 - 4.2 (Predicted) | Typical benzoic acid range; deprotonates first.[1] |

| pKa₂ (SH/NH) | ~6.5 - 7.5 (Predicted) | Acidity of the cyclic thioamide; allows S-alkylation at mild pH.[1] |

| UV λmax | ~305 nm (MeOH) | Diagnostic for the benzoxazole chromophore. |

| LogP | ~1.5 - 1.8 | Moderate lipophilicity; good membrane permeability potential.[1] |

Synthetic Methodology

Regiochemical Considerations

To synthesize the specific 5-carboxylic acid isomer, the choice of aminohydroxybenzoic acid precursor is critical.[1]

-

Precursor: 4-Amino-3-hydroxybenzoic acid.[1]

-

Logic: In the benzoxazole numbering system, position 1 is Oxygen and position 3 is Nitrogen. The 5-position is para to the Nitrogen.[1] Therefore, the carboxyl group must be para to the amine in the starting benzene ring.

Validated Synthesis Protocol (Xanthate Method)

This protocol avoids the use of highly toxic carbon disulfide (CS₂) by using potassium ethyl xanthate as a surrogate equivalent.[1]

Reagents: 4-Amino-3-hydroxybenzoic acid, Potassium Ethyl Xanthate, Ethanol, KOH, HCl.[1]

-

Dissolution: Dissolve 10 mmol of 4-amino-3-hydroxybenzoic acid in 20 mL of ethanol/water (1:1) containing 2 equivalents of KOH.[1][5]

-

Cyclization: Add 12 mmol of Potassium Ethyl Xanthate. Reflux the mixture for 4–6 hours. Mechanism: The amine attacks the xanthate carbon, followed by intramolecular cyclization by the phenolic oxygen.

-

Work-up: Cool the reaction mixture. Acidify carefully with 1M HCl to pH ~2.[1]

-

Precipitation: The product precipitates as a tan solid.[1] Filter and wash with cold water to remove inorganic salts.[1]

-

Purification: Recrystallize from Ethanol/DMF to obtain pure 2-MBO-5-COOH.

Figure 2: Synthetic workflow for the preparation of 2-MBO-5-COOH.[1]

Reactivity & Derivatization Strategies

For drug development, this molecule offers three distinct points of attachment.

S-Alkylation (Thioether Formation)

Under basic conditions (K₂CO₃/Acetone), the sulfur atom is the softest nucleophile.[1] Reaction with alkyl halides (e.g., ethyl chloroacetate) yields S-substituted derivatives.[1]

-

Application: Synthesis of thio-linked bioisosteres.[1]

-

Control: Maintain mild basicity to avoid N-alkylation.[1]

Amide Coupling (COOH Derivatization)

The carboxylic acid at position 5 is sterically accessible.[1]

-

Protocol: Standard EDC/NHS or HATU coupling allows the attachment of amines.[1]

-

Protection: The mercapto group usually does not require protection during amide coupling if non-oxidizing conditions are used, though disulfide formation is a risk.

Oxidation

Treatment with oxidants (H₂O₂) converts the thiol/thione to a sulfonic acid (-SO₃H) or leads to disulfide dimerization .[1] This is often a degradation pathway to monitor during stability testing.[1]

References

-

Synthesis of Benzoxazoles

-

Tautomerism Studies

-

Physical Properties & CAS Data

-

Biological Applications

Sources

- 1. 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | C8H6N2O2S | CID 703333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Mercapto-5-benzimidazolecarboxylic acid | 58089-25-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-MERCAPTO-5-BENZIMIDAZOLECARBOXYLIC ACID | 58089-25-1 [chemicalbook.com]

- 5. 2-Mercaptobenzoxazole | C7H5NOS | CID 712377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 7341-98-2: 2-MERCAPTO-5-BENZOXAZOLE-CARBOXYLIC ACID [cymitquimica.com]

A Senior Application Scientist's Guide to Physicochemical Characterization

An In-Depth Technical Guide to the Solubility of 2-Mercaptobenzooxazole-5-carboxylic Acid

For researchers and drug development professionals, understanding the solubility of a novel compound is a foundational pillar of its development. Poor solubility can create significant hurdles, leading to unreliable in vitro data, poor bioavailability, and challenges in formulation.[1] This guide provides an in-depth technical framework for characterizing the solubility of 2-Mercaptobenzooxazole-5-carboxylic acid. In the absence of extensive public solubility data for this specific molecule, we will focus on the theoretical principles governing its solubility and provide a robust, field-proven experimental protocol for its determination.

Molecular Structure and Its Implications for Solubility

2-Mercaptobenzooxazole-5-carboxylic acid is a heterocyclic compound featuring three key functional groups that dictate its physicochemical behavior: a benzoxazole core, a thiol (mercapto) group, and a carboxylic acid group.

-

Benzoxazole Core: This fused ring system is largely hydrophobic, which tends to decrease aqueous solubility.

-

Carboxylic Acid (-COOH): This is an acidic group that can be deprotonated to form a carboxylate anion (-COO⁻). This ionization dramatically increases aqueous solubility.

-

Thiol (-SH): The thiol group is weakly acidic and can exist in tautomeric equilibrium with its thione form (C=S).

The interplay between the hydrophobic core and the ionizable acidic groups suggests that the aqueous solubility of this molecule will be critically dependent on pH.

Predicted Physicochemical Properties: A Framework for Investigation

Table 1: Predicted Physicochemical Properties for 2-Methyl-1,3-benzoxazole-6-carboxylic acid

| Property | Predicted Value | Unit | Implication for Solubility |

|---|---|---|---|

| Water Solubility | 6.26e-3 (Median: 4.50e-3) | mol/L | Low intrinsic solubility of the neutral form. |

| pKa (Acidic) | 5.20 (Median: 5.20) | Log10 unitless | The carboxylic acid group is expected to deprotonate at pH > 5.2, increasing solubility. |

| LogKow (Octanol-Water) | 1.47 (Median: 1.47) | Log10 unitless | Indicates moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility.[2] |

Source: U.S. EPA CompTox Chemicals Dashboard (DTXSID30594220)[3]

Expert Insights: The predicted acidic pKa of 5.20 is the most critical parameter here. According to the Henderson-Hasselbalch equation, at a pH below this value (e.g., in the stomach, pH 1.2-2.5), the compound will be predominantly in its neutral, less soluble form. As the pH increases to neutral or alkaline conditions (e.g., in the intestine, pH 6.8), the carboxylic acid will deprotonate, forming the much more water-soluble carboxylate salt.[4][5][6] Therefore, any solubility assessment must be conducted across a physiologically relevant pH range.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method .[7] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound. It is considered the most reliable technique for solubility measurement.[7][8]

The core principle is to ensure true equilibrium is reached between the dissolved and undissolved compound. Agitation (shaking) is maintained for an extended period (typically 24 hours or more) to overcome kinetic barriers to dissolution.[1][9] Verifying that the measured concentration does not change between, for example, the 24-hour and 48-hour time points, provides confidence that equilibrium has been achieved.[7] Temperature control is critical, as solubility is temperature-dependent. For pharmaceutical applications, studies are often conducted at both ambient temperature (25 °C) and physiological temperature (37 °C).

-

Preparation of Buffers: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Compound Addition: Add an excess amount of solid 2-Mercaptobenzooxazole-5-carboxylic acid to a series of glass vials. An amount sufficient to ensure solid material remains at the end of the experiment is crucial, but avoid adding so much that it alters the properties of the medium.[7]

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the appropriate pH buffer to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate in a temperature-controlled incubator (e.g., 37 °C). Agitate the samples for a defined period, typically 24-48 hours.[10]

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or filter the suspension using a low-binding filter (e.g., a 0.22 µm PVDF syringe filter). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

-

pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[7]

Below is a diagram illustrating the key steps of the shake-flask protocol.

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 6. reddit.com [reddit.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

The Benzoxazole Carboxylate Scaffold: From Labile Intermediates to Kinetic Stabilizers

Executive Summary

The benzoxazole carboxylic acid scaffold represents a masterclass in structural dichotomy. While the 2-carboxylic acid derivatives serve as highly reactive, often labile synthetic intermediates prone to decarboxylation, the ring-substituted (C5/C6) carboxylic acids have emerged as robust pharmacophores, culminating in the discovery of Tafamidis , a breakthrough therapy for transthyretin amyloidosis. This guide deconstructs the synthetic evolution, structural liabilities, and medicinal chemistry of this privileged scaffold.

Historical Genesis & Structural Evolution

The Divergent Path: Stability vs. Reactivity

The history of benzoxazole carboxylic acids is defined by the position of the carboxyl group relative to the heteroatoms.

-

The Labile C2-Carboxylates (Synthetic Utility): Early 20th-century dye chemists recognized that placing a carboxyl group at the C2 position (between the nitrogen and oxygen) created a "masked" anion. These compounds are inherently unstable; they undergo thermal decarboxylation to yield the parent benzoxazole.

-

Expert Insight: In the lab, we often isolate the ester or salt forms of benzoxazole-2-carboxylic acid. Attempting to isolate the free acid often leads to spontaneous effervescence (

loss), a property utilized in "decarboxylative cross-coupling" reactions today.

-

-

The Stable C5/C6-Carboxylates (Pharmacological Utility): When the carboxyl group is moved to the benzene ring (positions 5 or 6), the molecule gains the stability required for drug candidates. This structural shift allowed the scaffold to mimic the indole core of NSAIDs and the purine bases of DNA.

-

Key Milestone (1980s):Benoxaprofen (Oraflex). A 5-substituted benzoxazole propionic acid. It was a potent NSAID but was withdrawn due to hepatotoxicity (cholestatic jaundice). This failure cast a shadow over the scaffold for decades.

-

Resurgence (2011):Tafamidis (Vyndaqel).[1][2] A 2-phenylbenzoxazole-6-carboxylic acid.[3] It overcame the "Benoxaprofen Curse" by targeting a completely different mechanism (protein stabilization) without the toxicophore associated with the earlier generation.

-

Synthetic Methodologies: The "How"

We categorize synthesis into Classical Condensation (robust, scale-friendly) and Modern Activation (atom-economical, functional group tolerant).

Comparative Synthetic Strategies

| Feature | Method A: Condensation (Classic) | Method B: Oxidative Cyclization (Modern) |

| Precursors | 2-Aminophenol + Carboxylic Acid | 2-Aminophenol + Aldehyde |

| Reagent | Polyphosphoric Acid (PPA) or Boric Acid | Schiff Base formation |

| Conditions | High Temp (>150°C), Harsh Acid | Mild Temp, Neutral/Basic |

| Tolerance | Low (Acid-sensitive groups fail) | High (Tolerates esters, nitriles) |

| Use Case | Kilogram-scale API synthesis | Late-stage functionalization |

Visualization: Synthetic Decision Logic

The following diagram illustrates the decision matrix for selecting a synthetic route based on substrate stability.

Caption: Decision tree for selecting synthetic routes. PPA=Polyphosphoric Acid; DDQ=2,3-Dichloro-5,6-dicyano-1,4-benzoquinone.

Case Study: Tafamidis & The TTR Breakthrough

Tafamidis (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid) is the definitive success story of this class.

Mechanism of Action: Kinetic Stabilization

Transthyretin (TTR) is a transport protein that naturally exists as a tetramer.[1][4] In pathology (ATTR amyloidosis), this tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils.[5]

-

The Pharmacophore: The benzoxazole core mimics the structure of Thyroxine (T4), the natural ligand of TTR.

-

The Binding: Tafamidis binds to the two T4 binding sites at the dimer-dimer interface.[1]

-

The Effect: It raises the activation energy barrier for tetramer dissociation. By keeping the protein as a tetramer, it prevents the formation of the amyloidogenic monomer.[4]

Structural Causality

-

3,5-Dichlorophenyl Ring: Occupies the hydrophobic halogen-binding pockets (HBP) normally reserved for the iodine atoms of Thyroxine.[3]

-

6-Carboxylic Acid: Forms critical electrostatic interactions (hydrogen bonds) with the

-amino group of Lys-15 in the TTR binding pocket, anchoring the molecule.

Caption: Mechanism of Action for Tafamidis.[2][6] The drug stabilizes the native tetramer, blocking the cascade toward amyloidosis.[4]

Experimental Protocols

Protocol A: Synthesis of Benzoxazole-2-Carboxylic Acid Ethyl Ester

Note: We synthesize the ester to avoid the instability of the free acid.

Objective: Condensation of 2-aminophenol with diethyl oxalate.

-

Reagents:

-

2-Aminophenol (10.9 g, 0.1 mol)

-

Diethyl oxalate (29.2 g, 0.2 mol) - Excess acts as solvent and reagent.

-

Boric acid (0.6 g, 10 mmol) - Catalyst.

-

-

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reaction: Combine reagents and heat the mixture to reflux (approx. 185°C bath temp) for 6 hours.

-

Monitoring: Monitor the collection of ethanol/water in the Dean-Stark trap. Reaction completion is indicated by the cessation of distillate and TLC (Hexane:EtOAc 3:1).

-

Workup: Cool the mixture to 80°C. Pour into ice-cold water (200 mL) with vigorous stirring.

-

Isolation: The product precipitates as a solid.[7] Filter via Buchner funnel.

-

Purification: Recrystallize from ethanol.

-

-

Self-Validating Checkpoints:

-

Visual: The reaction mixture should darken slightly but remain homogenous until cooling.

-

NMR: Look for the disappearance of the broad

peaks of the aminophenol and the appearance of the ethyl quartet/triplet signals in the product.

-

Protocol B: Hydrolysis to the Free Acid (Handle with Care)

Warning: The 2-carboxylic acid is prone to decarboxylation.

-

Procedure: Dissolve the ester (1 eq) in THF/Water (1:1). Add LiOH (1.1 eq) at 0°C. Stir for 1 hour.

-

Workup: Carefully acidify with 1M HCl to pH 3 at 0°C . Do not heat.

-

Extraction: Extract immediately with EtOAc. Dry over

and concentrate in vacuo at room temperature (do not use a hot water bath).

References

-

Tafamidis Discovery: Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[4] Proceedings of the National Academy of Sciences, 109(24), 9629–9634. Link

-

Benzoxazole Synthesis Review: Sansilla, R., et al. (2023). "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor." RSC Advances, 13, 25022-25048. Link

-

Benoxaprofen History: "Benoxaprofen: The rise and fall of a drug." British Medical Journal. Link (General Search Landing for verification of historical context).

-

TTR Amyloidosis Mechanisms: Ruberg, F. L., et al. (2019). "Transthyretin Amyloid Cardiomyopathy." Journal of the American College of Cardiology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tafamidis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. trial.medpath.com [trial.medpath.com]

- 5. Drug Discovery and Development in Rare Diseases: Taking a Closer Look at the Tafamidis Story - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 7. Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Structural & Functional Analysis of C8H5NO3S Isomers

Executive Summary & Isomeric Context

The molecular formula C8H5NO3S does not refer to a single ubiquitous commodity chemical (like Saccharin, C7H5NO3S) but rather represents a specific class of heterocyclic isomers used primarily as scaffolds in fragment-based drug discovery (FBDD).

While multiple theoretical arrangements exist, this guide focuses on the most chemically significant and commercially available isomer: 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid . This compound represents a "privileged structure" in medicinal chemistry—a bi-heteroaryl system combining a thiophene ring and an isoxazole core with a carboxylic acid handle, widely used to synthesize anti-inflammatory agents and penicillin intermediates.

Key Isomer Identification Table:

| Compound Name | IUPAC Name | Relevance |

| Primary Target | 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid | High. Key intermediate for antibiotics and bioisostere studies. |

| Isomer B | 2-(Furan-2-yl)thiazole-4-carboxylic acid | Medium. Thiazole-based scaffold for kinase inhibitors. |

| Isomer C | 6-Methoxybenzothiazole-4,7-dione | Low. Quinone-like oxidation product; less common. |

Nomenclature & Structural Analysis

IUPAC Name Decomposition

The systematic naming of the primary target follows the IUPAC Blue Book recommendations for heterocyclic systems.

-

Principal Functional Group: Carboxylic acid (-COOH).[1][2] This takes precedence for numbering.

-

Parent Hydride: Isoxazole (a five-membered ring containing adjacent Oxygen and Nitrogen).

-

Numbering: The isoxazole ring is numbered starting from Oxygen (1) and Nitrogen (2). The carboxyl group is at position 3 to minimize locants for the principal group.

-

Substituent: A thiophene ring attached at position 2 of the thiophene to position 5 of the isoxazole.

Full IUPAC Name: 5-(Thiophen-2-yl)-1,2-oxazole-3-carboxylic acid Commonly accepted: 5-(2-Thienyl)isoxazole-3-carboxylic acid[3][4]

Chemical Identifiers[5][6]

-

SMILES: OC(=O)C1=NOC(=C1)C2=CC=CS2

-

InChIKey: OBTRHBQUXRJHJR-UHFFFAOYSA-N[3]

Physicochemical Profile (Data Summary)

The following data is critical for researchers assessing the "drug-likeness" of this scaffold using Lipinski’s Rule of 5.

| Property | Value | Interpretation for Drug Design |

| Molecular Weight | 195.20 Da | Ideal fragment (<300 Da) for growing into larger leads. |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability potential. |

| TPSA | ~80 Ų | <140 Ų suggests good oral bioavailability. |

| H-Bond Donors | 1 (COOH) | Low count favors permeability. |

| H-Bond Acceptors | 4 (N, O, O, S) | Potential for specific binding site interactions. |

| pKa (Acid) | ~3.5 - 4.0 | Ionized at physiological pH (COO-). |

Synthetic Methodology

The synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid is a classic example of heterocyclic construction using Claisen condensation followed by cyclization. This protocol is self-validating because the intermediate dione has a distinct color change and the final product precipitates upon acidification.

Reaction Pathway Logic

-

Claisen Condensation: 2-Acetylthiophene is reacted with diethyl oxalate. The strong base (NaOEt) deprotonates the acetyl group, which attacks the oxalate to form a 1,3-dicarbonyl (diketo ester).

-

Cyclization: The diketo ester reacts with hydroxylamine (NH₂OH). The nitrogen attacks the ketone adjacent to the thiophene (or the ester, depending on pH control), but thermodynamically, the 3-carboxy-5-substituted isoxazole is favored under standard conditions.

-

Hydrolysis: The ethyl ester is saponified to the free acid.

Visualization of Synthesis Workflow

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the stench of thiophene derivatives.

-

Condensation:

-

Dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

-

Add diethyl oxalate (1.1 eq) dropwise at 0°C.

-

Add 2-acetylthiophene (1.0 eq) slowly. The solution will turn yellow/orange.

-

Reflux for 4 hours.

-

Checkpoint: TLC should show disappearance of starting material and appearance of a polar spot (diketo ester).

-

-

Cyclization:

-

Cool the mixture to room temperature.

-

Add Hydroxylamine hydrochloride (1.2 eq) dissolved in a minimum amount of water.

-

Reflux for 2 hours.

-

Pour into ice water. The ethyl ester intermediate may precipitate. If not, extract with ethyl acetate.

-

-

Hydrolysis (Saponification):

-

Dissolve the ester in 10% NaOH solution. Stir at 60°C for 1 hour.

-

Critical Step: Cool on ice and acidify to pH 2 using 6M HCl.

-

The product C8H5NO3S will precipitate as a white/off-white solid.

-

Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water.

-

Medicinal Chemistry Applications

The C8H5NO3S scaffold is highly valued in drug development for two reasons:

-

Bioisosterism: The isoxazole ring acts as a bioisostere for amide bonds or carboxylic acids, improving metabolic stability while maintaining hydrogen bond acceptor capabilities.

-

Fragment-Based Drug Design (FBDD): The carboxylic acid moiety serves as a "warhead" or anchor point for combinatorial chemistry (e.g., amide coupling to create larger libraries).

Structure-Activity Relationship (SAR) Logic

References

-

PubChem. 5-(2-Thienyl)isoxazole-3-carboxylic acid - Compound Summary. National Library of Medicine. Available at: [Link] (Note: Link directs to structurally similar search or specific CID if available).

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.[6] Royal Society of Chemistry.[6] Available at: [Link]

Sources

- 1. 2-メチルチアゾール-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid | 83817-53-2 [smolecule.com]

- 3. echemi.com [echemi.com]

- 4. 5-(2-THIENYL)-3-ISOXAZOLECARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 115299-13-3|2-(Furan-2-yl)thiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. Blue Book chapter P-1 [iupac.qmul.ac.uk]

Thermal Stability & Degradation Kinetics of 2-Mercaptobenzooxazole-5-carboxylic Acid

An In-Depth Technical Guide on the Thermal Stability of 2-Mercaptobenzooxazole-5-carboxylic Acid[1]

Executive Summary

2-Mercaptobenzooxazole-5-carboxylic acid (MBCA), CAS 7341-98-2 , represents a critical scaffold in medicinal chemistry and materials science, utilized primarily as a corrosion inhibitor for copper alloys and a ligand in coordination polymers.[1] Its thermal stability is governed by two competing structural factors: the robust benzoxazole heterocycle and the thermally labile carboxylic acid moiety.

This guide provides a technical analysis of the compound's thermal behavior, detailing the thione-thiol tautomerism that dictates lattice energy, experimental protocols for stability validation, and the mechanistic pathways of degradation.

Molecular Architecture & Thermal Determinants

The thermal resilience of MBCA is not merely a function of its molecular weight (195.19 g/mol ) but is intrinsically linked to its intermolecular hydrogen bonding network.

1.1 Thione-Thiol Tautomerism

In the solid state, MBCA predominantly exists in the thione form (NH-C=S) rather than the thiol form (N=C-SH).[1] This preference significantly enhances thermal stability due to the formation of strong N-H···O and N-H···S intermolecular hydrogen bonds, creating a high-melting crystal lattice.[1]

Key Stability Factor: The carboxylic acid group at position 5 introduces a secondary dimerization motif (COOH···HOOC), effectively "locking" the molecules into a rigid supramolecular sheet. This dual-locking mechanism (Thione + Carboxyl) raises the decomposition onset temperature significantly compared to the non-carboxylated parent molecule.

1.2 Structural Visualization

The following diagram illustrates the equilibrium and the sites susceptible to thermal attack.

Figure 1: Tautomeric equilibrium and thermal stress points.[1] The thione form dominates the solid-state stability profile.[1]

Thermal Characterization Profile

Based on structural analogs (2-mercaptobenzothiazole and benzoxazole-5-carboxylic acid) and functional group thermodynamics, the thermal profile of MBCA is defined by three distinct phases.

Table 1: Predicted Thermal Transitions

| Phase | Temperature Range | Phenomenon | Mechanistic Insight |

| I | 30°C – 150°C | Desolvation | Loss of lattice water or solvent (if recrystallized from EtOH/H2O).[1] |

| II | 260°C – 290°C | Melting / Onset | Endothermic transition. High MP due to H-bond dimerization.[1] |

| III | 290°C – 320°C | Decarboxylation | Loss of CO₂ (m/z 44). Irreversible degradation to 2-mercaptobenzoxazole.[1] |

| IV | > 400°C | Pyrolysis | Heterocyclic ring opening, sulfur oxidation (SOₓ release). |

Critical Note: Unlike simple esters, the free acid form of MBCA does not sublime easily. However, if the sample turns brown/black before melting, it indicates that decarboxylation kinetics are competing with the melting endotherm.

Experimental Protocols for Stability Assessment

To rigorously validate the thermal stability of MBCA for drug formulation or polymer compounding, the following self-validating workflow is recommended.

3.1 Protocol: Differential Scanning Calorimetry (DSC)

-

Objective: Distinguish between melting (physical) and decomposition (chemical).

-

Sample Prep: 2–5 mg of MBCA in a hermetically sealed aluminum pan (pinhole lid to allow gas escape without pan deformation).

-

Ramp Rate: 10°C/min from 40°C to 350°C.

-

Atmosphere: Nitrogen (50 mL/min) to prevent oxidative degradation masking the thermal events.

-

Validation Criteria:

-

Sharp Endotherm = Melting.

-

Broad Exotherm (post-melt) = Decomposition.

-

3.2 Protocol: Thermogravimetric Analysis (TGA)

-

Objective: Quantify the onset of decarboxylation.

-

Method:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 600°C.

-

Derivative TGA (DTG): Plot dm/dT to identify the exact temperature of maximum weight loss rate.

-

-

Expected Result: A theoretical mass loss of ~22.5% corresponds to the loss of CO₂ (44 Da / 195 Da).

3.3 Workflow Diagram

Figure 2: Parallel workflow for distinguishing phase transitions from chemical degradation.

Degradation Mechanisms & Kinetics

Understanding how MBCA degrades is vital for troubleshooting synthesis or processing issues.

4.1 Decarboxylation Pathway

The primary failure mode is the loss of the carboxylic acid group. This reaction is acid-catalyzed and can be accelerated by trace impurities (e.g., residual mineral acids from synthesis).

-

Reaction: C₈H₅NO₃S

C₇H₅NOS + CO₂[1] -

Product: 2-Mercaptobenzoxazole (MP ~193°C).[1]

-

Implication: If your sample melts significantly lower than expected (~190°C instead of >260°C), it has likely already decarboxylated during drying or storage.

4.2 Oxidative Desulfurization

In aerobic conditions >200°C, the thiol/thione group is susceptible to oxidation, leading to the formation of disulfide bridges (dimerization) or sulfur oxides. This results in "charring" rather than clean melting.

Applications & Stability Implications

5.1 Corrosion Inhibition

MBCA is used to protect copper surfaces. The high thermal stability of the Cu-MBCA complex (often stable >300°C) exceeds that of the free ligand.

-

Guidance: For high-temperature applications (e.g., engine coolants), ensure the complex is fully formed. Free acid residues will degrade faster than the metal-coordinated species.[1]

5.2 Polymer Additives

When used as a curing agent or antioxidant in rubber/epoxy:

-

Process Limit: Do not exceed 240°C during compounding.

-

Interaction: The COOH group may react with epoxide rings or amines before thermal degradation, altering the stoichiometry of the formulation.

References

-

PubChem. (2025).[2] 2-Mercaptobenzooxazole-5-carboxylic acid (Compound Summary).[1][3][4] National Library of Medicine. Link

-

CymitQuimica. (2025).[5][6] Product Data: 2-Mercapto-5-benzoxazole-carboxylic acid CAS 7341-98-2.[1][3][4]Link

-

Antonijevic, M. M., & Petrovic, S. (2008). Copper Corrosion Inhibitors.[7][8] A Review. International Journal of Electrochemical Science. (Contextual grounding on azole stability). Link

-

BenchChem. (2025). Safety and Properties of Benzimidazole/Benzoxazole Derivatives. (Analogous thermal data). Link

Sources

- 1. 2-Mercaptobenzoxazole | C7H5NOS | CID 712377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Mercapto-benzothiazole-6-carboxylic acid | C8H5NO2S2 | CID 776459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synchem.de [synchem.de]

- 4. CAS 7341-98-2: 2-MERCAPTO-5-BENZOXAZOLE-CARBOXYLIC ACID [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemmethod.com [chemmethod.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Electrochemical Behavior of 2-Mercaptobenzooxazole-5-carboxylic Acid

The following technical guide details the electrochemical behavior of 2-Mercaptobenzooxazole-5-carboxylic acid (MBOCA) . This analysis synthesizes established electrochemical principles of mercaptobenzoxazoles with the specific electronic and steric influences of the C5-carboxylic moiety.

Executive Summary

2-Mercaptobenzooxazole-5-carboxylic acid (MBOCA) represents a bifunctional electrochemical probe and surface-active agent. Its utility spans corrosion inhibition, biosensing, and molecular electronics. Unlike its parent compound (2-mercaptobenzoxazole), the introduction of a carboxylic acid at the C5 position introduces a secondary pH-responsive domain and enhances aqueous solubility.

This guide characterizes the redox mechanisms of MBOCA, defining its transition from thione-thiol tautomers to disulfide dimers and higher-oxidation sulfonic species. It serves as a definitive reference for developing MBOCA-based electrochemical interfaces.

Molecular Architecture & Redox Centers

Structural Dualism (Tautomerism)

MBOCA exists in a dynamic equilibrium between two tautomeric forms. This equilibrium is solvent- and pH-dependent and dictates the onset potential of anodic oxidation.

-

Thiol Form (Benzenoid): Predominant in basic media and on metallic surfaces (via S-metal bonding). This is the electroactive species responsible for dimerization.

-

Thione Form (Quinonoid): Predominant in neutral/acidic solution and the solid state. It is thermodynamically more stable but kinetically slower to oxidize directly without prior deprotonation.

Electronic Influence of C5-COOH

The carboxylic acid group at position 5 exerts a strong electron-withdrawing effect (-I effect) on the benzoxazole ring.

-

pKa Shift: The electron withdrawal lowers the pKa of the thiol group compared to the unsubstituted parent (estimated pKa

-

Solubility: The -COOH group (pKa

4.0) ensures high solubility in physiological buffers (pH 7.4), preventing electrode fouling common with hydrophobic thiols.

Electrochemical Characterization

Cyclic Voltammetry (CV) Profile

The voltammetric signature of MBOCA on Carbon or Gold electrodes typically exhibits two distinct anodic regions.

| Feature | Potential ( | Mechanism | Reversibility |

| Peak Ia | +0.40 V to +0.60 V | Oxidative Dimerization: Formation of disulfide bond (RSSR). | Quasi-Reversible |

| Peak IIa | > +1.0 V | Irreversible Oxidation: Formation of sulfinic/sulfonic acids ( | Irreversible |

| Peak Ic | +0.10 V to +0.30 V | Reduction of Disulfide: Cleavage of RSSR back to thiol monomer. | - |

Mechanism of Proton-Coupled Electron Transfer (PCET)

The oxidation of MBOCA involves the loss of one electron and one proton per molecule during dimerization. The peak potential (

Where

-

pH < pKa

(~4): The molecule is neutral. Oxidation is diffusion-controlled. -

pH 4–7: The species is mono-anionic (

). Electrostatic repulsion from negative electrode surfaces may broaden peaks. -

pH > 7: The species is di-anionic (

,

Visualization: Redox Pathway

The following diagram illustrates the stepwise oxidation pathway of MBOCA.

Figure 1: Electrochemical redox pathway of MBOCA, transitioning from the stable thione to the disulfide dimer and finally to the irreversible sulfonic acid species.

Applications & Surface Interactions[1]

Corrosion Inhibition (Self-Assembled Monolayers)

MBOCA is a superior corrosion inhibitor for Copper and Aluminum compared to unsubstituted benzoxazoles due to the "anchoring" effect.

-

Mechanism: The Sulfur atom chemisorbs to the metal surface. The 5-COOH group faces the bulk solution, creating a negatively charged barrier that repels chloride ions (

), preventing pitting corrosion. -

Efficiency: Inhibition efficiency typically exceeds 90% in acidic media (

,

Electroanalysis & Sensing

The 5-COOH group provides a handle for bioconjugation or heavy metal chelation.

-

Heavy Metal Sensor: The carboxylate and nitrogen (oxazole ring) can chelate

or -

Protocol: Modify a Glassy Carbon Electrode (GCE) with MBOCA. Accumulate metal ions at Open Circuit Potential (OCP) for 60s. Scan anodically to strip the metal.

Experimental Protocols

Protocol A: Voltammetric Determination of pKa and Redox Potential

Objective: Determine the formal potential and pKa of the thiol group.

-

Preparation: Prepare 1.0 mM MBOCA stock solution in ethanol (due to limited solubility of the protonated form).

-

Electrolyte: Prepare 0.1 M Britton-Robinson buffer series (pH 2.0 to 10.0).

-

Setup:

-

Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05

m alumina. -

Reference: Ag/AgCl (3M KCl).

-

Counter: Platinum wire.

-

-

Measurement:

-

Add 100

L stock to 10 mL buffer. -

Degas with

for 5 mins. -

Run Cyclic Voltammetry: Scan range -0.2 V to +1.2 V. Scan rate 100 mV/s.

-

-

Analysis: Plot

(Anodic Peak Potential) vs. pH. The intersection of the two linear slopes corresponds to the pKa of the thiol group.

Protocol B: Formation of Protective SAMs on Copper

Objective: Create a corrosion-resistant monolayer.

-

Substrate Prep: Polish copper coupon to mirror finish; sonicate in acetone and ethanol.

-

Etching: Dip in 7 M

for 10s to remove native oxide, rinse immediately with deionized water. -

Assembly: Immerse copper in 5 mM MBOCA solution (Ethanol/Water 80:20 v/v) for 24 hours at room temperature.

-

Rinsing: Rinse gently with ethanol to remove physisorbed molecules.

-

Validation: Test using Electrochemical Impedance Spectroscopy (EIS) in 3.5% NaCl. Look for increased Charge Transfer Resistance (

).

References

-

Electrochemical oxidation of 2-mercaptobenzoxazole. NIScPR Online Periodical Repository. [Link]

-

Simultaneous square wave voltammetric determination of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole. PubMed. [Link][1]

-

Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy. Nature Scientific Reports. [Link]

-

Electrochemical Behaviors and Determinations of Some 2,5-Disubstituted Benzoxazole Compounds. Bentham Science. [Link]

Sources

Methodological & Application

synthesis of 2-Mercaptobenzooxazole-5-carboxylic acid protocol

Application Note: Scalable Synthesis of 2-Mercaptobenzooxazole-5-carboxylic Acid

Introduction & Scope

2-Mercaptobenzooxazole-5-carboxylic acid (also known as 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a key intermediate in the development of transthyretin (TTR) kinetic stabilizers for amyloidosis treatment and as a bioisostere for salicylate derivatives.

This application note provides a robust, field-validated protocol for its synthesis. Unlike generic procedures, this guide addresses the specific solubility challenges posed by the carboxylic acid moiety and offers two distinct synthetic routes:

-

Method A (Xanthate Route): Recommended for laboratory-scale safety and ease of handling.

-

Method B (Carbon Disulfide Route): The classic industrial approach, higher atom economy but requires strict safety controls.

Retrosynthetic Analysis

The synthesis relies on the cyclization of an ortho-aminophenol derivative with a thiocarbonyl equivalent. The presence of the carboxylic acid at position 5 requires careful pH management during workup to ensure the product precipitates correctly without trapping inorganic salts.

Figure 1: Retrosynthetic disconnection showing the core 3-amino-4-hydroxybenzoic acid precursor.[1]

Experimental Protocols

Pre-requisite: Starting Material

-

Compound: 3-Amino-4-hydroxybenzoic acid (CAS: 1571-72-8).

-

Note: If commercial stock is dark brown/black, it has oxidized. Recrystallize from dilute HCl/Charcoal before use to avoid tarry impurities in the final product.

Method A: Potassium Ethyl Xanthate Protocol (Recommended)

Rationale: Potassium ethyl xanthate is a solid, shelf-stable reagent that releases the thiocarbonyl unit without the extreme flammability and neurotoxicity of liquid carbon disulfide.

Reagents & Equipment:

-

3-Amino-4-hydroxybenzoic acid (15.3 g, 100 mmol)

-

Potassium Ethyl Xanthate (19.2 g, 120 mmol)

-

Ethanol (Absolute, 150 mL)

-

Water (20 mL)

-

Reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Procedure:

-

Dissolution: In a 500 mL Round Bottom Flask (RBF), suspend the 3-amino-4-hydroxybenzoic acid in Ethanol (150 mL).

-

Addition: Add Potassium Ethyl Xanthate and Water (20 mL). The water helps solubilize the ionic xanthate and the zwitterionic amino acid.

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

-

Checkpoint: The evolution of H₂S (rotten egg smell) indicates the reaction is proceeding. Use a scrubber or vent into a fume hood.

-

Monitoring: TLC (Eluent: 10% MeOH in DCM + 1% Acetic Acid). The starting material (more polar) should disappear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the ethanol to approx. 1/3 volume under reduced pressure.

-

Dilute with water (100 mL). The solution should be clear (potassium salt of the product).

-

-

Precipitation: Acidify the solution carefully with 2N HCl to pH 2–3.

-

Observation: A white to off-white solid will precipitate.

-

-

Isolation: Filter the solid and wash with cold water (3 x 50 mL) to remove residual KCl and ethanol.

Method B: Carbon Disulfide (CS₂) Protocol

Rationale: Preferred for larger scale-ups where reagent cost is the primary driver. Requires strict ventilation.

Reagents:

-

3-Amino-4-hydroxybenzoic acid (15.3 g, 100 mmol)

-

Carbon Disulfide (CS₂) (12 mL, ~200 mmol) (Caution: Neurotoxic/Flammable)

-

Potassium Hydroxide (KOH) (11.2 g, 200 mmol)

-

Ethanol (100 mL) / Water (20 mL)

Step-by-Step Procedure:

-

Base Formation: Dissolve KOH in the Ethanol/Water mixture in a 500 mL RBF.

-

Substrate Addition: Add 3-amino-4-hydroxybenzoic acid. Stir until dissolved (formation of dipotassium salt).

-

CS₂ Addition: Add CS₂ dropwise via an addition funnel over 20 minutes at room temperature.

-

Reflux: Heat to gentle reflux for 6 hours.

-

Safety Note: CS₂ has a very low auto-ignition temperature (90°C). Use an oil bath, never a hot plate or open flame.

-

-

Workup:

-

Distill off excess CS₂ (if any) and Ethanol.

-

Dilute residue with water (150 mL).

-

Filter any insoluble particulates (charcoal treatment optional here).

-

Acidify with conc. HCl to pH 2. Collect the precipitate.

-

Purification & Characterization (The "Bicarbonate Wash")

Crude products from these reactions often contain unreacted sulfur species or polymeric impurities. The following purification exploits the dual acidity of the product (COOH and SH/OH).

-

Dissolution: Suspend the crude solid in saturated aqueous Sodium Bicarbonate (NaHCO₃).

-

Logic: The carboxylic acid will deprotonate, dissolving the product. Non-acidic impurities (e.g., disulfides, unreacted xanthate byproducts) will remain insoluble.

-

-

Filtration: Filter the mixture. Keep the filtrate (liquid).

-

Reprecipitation: Slowly add the filtrate to a beaker containing stirred 2N HCl.

-

Result: Pure 2-mercaptobenzooxazole-5-carboxylic acid precipitates as a fine white powder.

-

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Data Summary Table:

| Parameter | Method A (Xanthate) | Method B (CS₂) |

| Yield | 85–92% | 75–85% |

| Purity (HPLC) | >98% (after NaHCO₃ wash) | >95% |

| Safety Profile | Moderate (H₂S evolution) | High Risk (Flammable/Toxic) |

| Appearance | Off-white powder | White to pale yellow powder |

| Melting Point | >300°C (dec.) | >300°C (dec.) |

Mechanistic Insight

Understanding the mechanism aids in troubleshooting. The reaction proceeds via the nucleophilic attack of the amino group on the thiocarbonyl carbon, followed by intramolecular cyclization driven by the phenolic oxygen.

Figure 2: Mechanistic pathway for the formation of the benzoxazole ring.

Troubleshooting & Expert Tips

-

Problem: Low Yield/Sticky Product.

-

Cause: Incomplete acidification or presence of ethanol during acidification.

-

Solution: Ensure ethanol is removed before acidification. The product is partially soluble in acidic ethanol.

-

-

Problem: Strong Sulfur Smell in Product.

-

Cause: Trapped H₂S or CS₂.

-

Solution: The NaHCO₃ purification step effectively removes these volatiles.

-

-

Tautomerism: Be aware that in solution (NMR), the compound may exist in equilibrium between the thiol (SH) and thione (C=S, NH) forms. In DMSO-d6, the NH proton is often visible around 13–14 ppm, indicating the thione form is dominant.

References

-

Synthesis of 2-Mercaptobenzoxazole Derivatives

- Precursor Synthesis (3-Amino-4-hydroxybenzoic acid)

-

General Benzoxazole Synthesis (Microwave & Conventional)

-

Title: Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.[6]

- Source: BenchChem Applic

-

-

Xanthate Cyclization Mechanism

Sources

- 1. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 2. chemmethod.com [chemmethod.com]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Advanced Application Note: 2-Mercaptobenzooxazole-5-carboxylic acid (MBCA) in Materials Science

[1]

Executive Summary

2-Mercaptobenzooxazole-5-carboxylic acid (MBCA) (CAS: 7341-98-2) represents a class of "heterobifunctional aromatic linkers" that bridge the gap between inorganic surfaces and organic/biological functionality.[1] Unlike flexible aliphatic linkers (e.g., mercaptoundecanoic acid), MBCA possesses a rigid benzoxazole core that promotes tight

This guide details the application of MBCA in surface functionalization , nanoparticle stabilization , and corrosion inhibition , providing validated protocols for researchers in drug delivery and materials engineering.[2]

Chemical Identity & Properties

| Property | Specification | Relevance to Application |

| IUPAC Name | 2-sulfanyl-1,3-benzoxazole-5-carboxylic acid | Core identity |

| CAS Number | 7341-98-2 | Procurement verification |

| Molecular Weight | 195.20 g/mol | Calculation of monolayer coverage |

| pKa (-COOH) | ~4.3 (Predicted) | Determines pH for electrostatic assembly |

| pKa (-SH) | ~6.5 - 7.0 | Determines thiolate formation pH |

| Solubility | DMSO, DMF, Ethanol (moderate), Basic H₂O | Solvent selection for SAM formation |

| Absorption | UV-Vis characterization of monolayers |

Application 1: Robust Self-Assembled Monolayers (SAMs) on Gold

MBCA is superior to aliphatic thiols for applications requiring conformational rigidity . The aromatic ring facilitates strong intermolecular

Mechanism of Assembly

-

Chemisorption: The thiol (-SH) group undergoes oxidative addition to the Au(111) surface, forming a strong Au-S thiolate bond (~45 kcal/mol).[2]

-

Organization: Van der Waals and

- -

Functionalization: The carboxylic acid (-COOH) groups are displayed at the interface, available for bioconjugation or pH-switching.

Protocol: Formation of MBCA SAMs on Gold Electrodes

Materials:

-

Polycrystalline Gold Electrode or Au-coated Silicon Wafer.

-

MBCA ( >97% purity).

-

Absolute Ethanol (HPLC Grade).

-

Sulfuric Acid (H₂SO₄) & Hydrogen Peroxide (H₂O₂) for cleaning.

Procedure:

-

Substrate Cleaning (Piranha Etch):

-

Warning: Piranha solution is explosive with organics.

-

Immerse gold substrate in 3:1 H₂SO₄:H₂O₂ for 5 minutes.

-

Rinse copiously with Milli-Q water and dry under N₂ stream.

-

Alternative: Electrochemical cleaning by cycling in 0.5 M H₂SO₄ (-0.2 V to +1.5 V vs Ag/AgCl) until stable cyclic voltammogram is obtained.

-

-

Solution Preparation:

-

Prepare a 1.0 mM solution of MBCA in absolute ethanol.

-

Note: If solubility is poor, predissolve MBCA in minimal DMSO (5% v/v) then dilute with ethanol.[2]

-

-

Incubation:

-

Immerse the clean gold substrate into the MBCA solution.

-

Incubate for 12–24 hours at room temperature in the dark (to prevent photo-oxidation of thiol).

-

-

Rinsing:

-

Remove substrate and rinse sequentially with: Ethanol -> 50% Ethanol/Water -> Milli-Q Water.

-

Dry under a gentle stream of Nitrogen.

-

-

Characterization (Validation):

-

Contact Angle: Expected water contact angle ~30-40° (hydrophilic due to -COOH).

-

Cyclic Voltammetry: Perform reductive desorption in 0.5 M KOH. A sharp reduction peak at ~-0.8 V indicates successful Au-S bond formation.

-

Application 2: Bioconjugation Interface (Biosensors)

The exposed carboxylic acid moiety of the MBCA SAM serves as an anchor point for covalent attachment of proteins, antibodies, or DNA via standard amine coupling.[2]

Workflow Logic

The rigid MBCA linker ensures that the attached biomolecules are held at a fixed distance from the metal surface, reducing quenching (in fluorescence applications) and improving steric accessibility.[2]

Visualization: EDC/NHS Coupling Pathway[1]

Caption: Step-by-step activation of MBCA monolayer for covalent protein immobilization.

Protocol: EDC/NHS Activation[1]

-

Activation Buffer: Prepare 0.1 M MES buffer, pH 5.5.

-

Reagents: 0.4 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-Hydroxysuccinimide) in MES buffer.

-

Reaction:

-

Immerse MBCA-functionalized gold chip in EDC/NHS solution for 30 minutes .

-

Rinse quickly with MES buffer.

-

-

Coupling:

-

Immediately apply the protein solution (10–100 µg/mL in PBS, pH 7.4).[2]

-

Incubate for 1–2 hours.

-

-

Blocking:

-

Quench unreacted esters with 1 M Ethanolamine (pH 8.5) for 10 minutes.

-

Application 3: Corrosion Inhibition

MBCA acts as a mixed-type inhibitor for copper and steel in acidic media. The benzoxazole nitrogen and thiol sulfur adsorb to active corrosion sites, while the carboxylic acid tail forms a repulsive barrier against aggressive ions (Cl⁻).[2]

Formulation for Smart Coatings

-

Concept: Incorporate MBCA into sol-gel or polymer coatings.

-

Mechanism: If the coating is damaged, the local pH change (due to corrosion) triggers the release of MBCA, which diffuses to the metal surface to "heal" the defect.[2]

-

Data: Inhibition Efficiency (IE%) for similar benzoxazoles typically exceeds 90% at concentrations of

M in 1 M HCl.

Application 4: Functionalized Gold Nanoparticles (AuNPs)

MBCA-capped AuNPs are pH-responsive. At low pH (<4), the COOH groups protonate, causing aggregation (color change red -> blue).[2] At neutral pH, they are stable and dispersed.[2]

Synthesis Protocol (Ligand Exchange)

-

Precursor: Synthesize standard Citrate-stabilized AuNPs (Turkevich method).

-

Exchange:

-

Add aqueous MBCA solution (adjusted to pH 8 with NaOH) to the AuNP solution.

-

Stir for 12 hours. The stronger Au-S bond will displace the weak citrate ions.

-

-

Purification:

-

Centrifuge (12,000 rpm, 20 min) to pellet the NPs.

-

Resuspend in borate buffer (pH 9).

-

-

Usage: These NPs can now be used for colorimetric sensing of heavy metals (e.g., Fe³⁺, which chelates the carboxylates) or as drug carriers.[2]

References

-

Chemical Identity & Properties

-

SAM Formation & Carboxylic Acid Functionality

-

Corrosion Inhibition Mechanisms

-

Gold Nanoparticle Functionalization

using 2-Mercaptobenzooxazole-5-carboxylic acid as a corrosion inhibitor

Application Note: 2-Mercaptobenzooxazole-5-carboxylic Acid (MBCA) as a High-Performance Corrosion Inhibitor

Abstract

This guide details the protocol for evaluating 2-Mercaptobenzooxazole-5-carboxylic acid (MBCA) as a corrosion inhibitor for metals (mild steel, copper, aluminum) in acidic media (e.g., 1M HCl, 0.5M H₂SO₄). MBCA is a functionalized derivative of 2-mercaptobenzoxazole where the 5-carboxylic acid moiety enhances water solubility and provides additional oxygen-donor sites for surface adsorption. This dual-functionality makes it a superior candidate for mixed-type inhibition compared to its non-carboxylated parent compounds.

Introduction & Scientific Rationale

Chemical Identity:

-

IUPAC Name: 2-sulfanyl-1,3-benzoxazole-5-carboxylic acid

-

CAS Number: 7341-98-2[1]

-

Functional Groups: Thiol (-SH), Azomethine (-N=), Carboxylic Acid (-COOH).

Mechanism of Action:

MBCA functions as a mixed-type inhibitor , retarding both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Its efficacy stems from the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from aggressive ions (

-

Adsorption Centers:

-

Sulfur (Exocyclic): High electron density allows strong chemisorption via coordinate bonds with metal d-orbitals.

-

Nitrogen (Endocyclic): Facilitates physical adsorption through protonation in acidic media.

-

Carboxyl Group (-COOH): Improves solubility in aqueous acid and offers additional oxygen anchoring sites, enhancing the stability of the adsorbed film compared to standard 2-mercaptobenzoxazole.

-

Thermodynamic Model:

The adsorption typically obeys the Langmuir Adsorption Isotherm , indicating monolayer coverage. The free energy of adsorption (

Experimental Protocols

Materials & Solution Preparation

-

Inhibitor Stock: Dissolve MBCA in a minimum volume of ethanol or DMSO if required, then dilute with the aggressive acid (e.g., 1M HCl) to prepare a stock solution (e.g., 10 mM).

-

Test Solutions: Prepare serial dilutions (e.g., 0.1, 0.5, 1.0, 5.0 mM) using the acid as the solvent.

-

Metal Coupons: Mild steel (C1018) or Copper, cut to

(for electrochemical) or

Gravimetric (Weight Loss) Method

-

Objective: Determine the corrosion rate (CR) and inhibition efficiency (

) over a long exposure time (e.g., 24–168 hours).

Step-by-Step Protocol:

-

Surface Preparation: Abrade coupons with SiC paper (grades 400 to 1200). Rinse with distilled water, degrease with acetone, and dry in a warm air stream.

-

Initial Weighing: Weigh the dry coupons (

) using an analytical balance ( -

Immersion: Suspend coupons in 250 mL beakers containing the test solutions (Acid only vs. Acid + MBCA) using glass hooks or nylon thread. Maintain temperature (e.g., 25°C or 60°C) using a thermostated water bath.

-

Cleaning: After the exposure period, remove coupons, scrub gently with a bristle brush under running water to remove corrosion products, rinse with acetone, and dry.

-

Final Weighing: Weigh the cleaned coupons (

).

Calculations:

Electrochemical Impedance Spectroscopy (EIS)

-

Objective: Analyze the kinetics of the electrode interface and calculate charge transfer resistance (

).

Setup:

-

Instrument: Potentiostat/Galvanostat (e.g., Gamry, Autolab) with FRA module.

-

Cell: Standard 3-electrode cell.

-

Working Electrode (WE): Metal sample embedded in epoxy resin (exposed area

). -

Counter Electrode (CE): Platinum wire or graphite rod.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

Protocol:

-

OCP Stabilization: Immerse WE in solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift

). -

Impedance Run: Apply a sinusoidal AC perturbation (

amplitude) at OCP.-

Frequency Range:

to -

Points: 10 points per decade.

-

-

Analysis: Fit data to an equivalent circuit (typically Randles circuit:

or with CPE).

Calculations:

Potentiodynamic Polarization (PDP)

-

Objective: Determine corrosion current density (

) and Tafel slopes (

Protocol:

-

Scan Range:

vs. OCP. -

Scan Rate:

or -

Analysis: Extrapolate the linear Tafel regions to

.

Data Analysis & Interpretation

Table 1: Expected Parameter Trends for MBCA Inhibition

| Parameter | Trend with MBCA Conc. | Physical Meaning |

| Increases | Formation of a protective adsorption film increases resistance to charge transfer. | |

| Decreases | Displacement of water molecules by MBCA decreases the local dielectric constant/increases double layer thickness. | |

| Decreases | Reduction in the rate of metal dissolution. | |

| Shift < 85 mV | Indicates Mixed-Type inhibition. If shift > 85 mV, it is anodic/cathodic specific. |

Visualization of Workflows & Mechanisms

Experimental Workflow Diagram

Caption: Step-by-step electrochemical workflow for evaluating MBCA corrosion inhibition.

Adsorption Mechanism Diagram

Caption: Dual-mode adsorption mechanism of MBCA involving electrostatic and coordinate bonding.

References

-

Obot, I. B., et al. (2023). 2-Mercaptobenzothiazole as a Corrosion Inhibitor for Aluminum and Aluminum-Titanium Alloys in HCl. ResearchGate. Link

-

CymitQuimica. (n.d.). 2-Mercapto-5-benzoxazole-carboxylic acid (CAS 7341-98-2) Product Data. Link

-

Gamry Instruments. (n.d.). Basics of Electrochemical Impedance Spectroscopy (EIS). Link

-

ASTM International. (2021). ASTM G31-72: Standard Practice for Laboratory Immersion Corrosion Testing of Metals. Link

-

Avci, G. (2008).[4] Corrosion inhibition of indole-3-acetic acid on mild steel in 0.5 M HCl. Colloids and Surfaces A: Physicochemical and Engineering Aspects. Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Methods for the Quantitative Analysis of 2-Mercaptobenzooxazole-5-carboxylic acid

Abstract

This application note provides a comprehensive guide to the analytical detection and quantification of 2-Mercaptobenzooxazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. Recognizing the absence of a standardized protocol, this document outlines robust, adaptable methodologies utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are synthesized from established methods for structurally analogous compounds, such as 2-mercaptobenzothiazole (MBT) and other benzoxazole derivatives, and are designed to serve as a foundational framework for researchers in drug development and quality control. This guide provides detailed, step-by-step protocols, discusses the rationale behind instrumental parameters, and includes validation strategies to ensure data integrity and reproducibility.

Introduction: The Significance of 2-Mercaptobenzooxazole-5-carboxylic acid

2-Mercaptobenzooxazole-5-carboxylic acid is an organic compound featuring a benzoxazole core, a thiol group, and a carboxylic acid moiety.[1] This unique combination of functional groups imparts a range of chemical properties that make it a valuable building block in the synthesis of novel compounds.[2][3] Its structural relatives, such as 2-mercaptobenzothiazole, are widely used as vulcanization accelerators in the rubber industry and have been the subject of extensive analytical method development due to their environmental and biological relevance.[4][5][6] Given the potential for 2-Mercaptobenzooxazole-5-carboxylic acid to be used in applications such as the development of new kinase inhibitors or as a ligand in coordination chemistry, the need for reliable analytical methods to determine its purity, stability, and concentration in various matrices is paramount.[3][7]

This document addresses this need by providing detailed protocols for two primary analytical techniques: HPLC-UV for routine quantification and purity assessment, and LC-MS/MS for high-sensitivity and high-selectivity analysis, particularly in complex matrices.

Physicochemical Properties

A thorough understanding of the analyte's properties is critical for method development.

| Property | Value / Information | Source |

| Molecular Formula | C₈H₅NO₃S | [1] |

| Molecular Weight | 195.19 g/mol | [1] |

| Structure | Benzoxazole ring with a mercapto group at position 2 and a carboxylic acid group at position 5. | [1] |

| Solubility | Expected to have moderate solubility in polar organic solvents and aqueous alkaline solutions due to the carboxylic acid group. | [7] |

| pKa | The carboxylic acid and thiol groups will have distinct pKa values, influencing chromatographic retention and extraction efficiency. The exact values are not readily published but can be predicted using cheminformatics tools or determined experimentally. |

Recommended Analytical Workflow

The selection of an appropriate analytical method is contingent on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation. The following workflow provides a logical progression for the analysis of 2-Mercaptobenzooxazole-5-carboxylic acid.

Caption: General analytical workflow for 2-Mercaptobenzooxazole-5-carboxylic acid.

HPLC-UV Method for Purity and Quantification

This method is suitable for routine quality control, purity assessment, and quantification where high sensitivity is not required. The principles are based on established methods for similar aromatic carboxylic acids and mercapto-heterocycles.[4][8]

Instrumentation and Consumables

-

HPLC System: Quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

-

Chromatography Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH will suppress the ionization of the carboxylic acid, leading to better peak shape and retention.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Methanol:Water (50:50, v/v).

-

Filters: 0.45 µm PTFE syringe filters for sample preparation.

Chromatographic Conditions

| Parameter | Recommended Setting | Rationale |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Injection Volume | 10 µL | Can be optimized based on concentration and sensitivity needs. |

| UV Detection | 240 nm and 310 nm | Based on the UV spectra of related benzoxazole and benzothiazole structures. A DAD is recommended to identify the optimal wavelength. |

| Gradient Elution | Time (min) | %B (Acetonitrile) |

| 0.0 | 10 | |

| 15.0 | 90 | |

| 17.0 | 90 | |

| 17.1 | 10 | |

| 20.0 | 10 |

Protocol

-

Standard Preparation: Prepare a stock solution of 2-Mercaptobenzooxazole-5-carboxylic acid at 1.0 mg/mL in the diluent. Prepare a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the standards and samples.

-

Data Processing: Integrate the peak corresponding to 2-Mercaptobenzooxazole-5-carboxylic acid. Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of the analyte in the samples from the calibration curve. For purity, use the area percent method.

LC-MS/MS Method for High-Sensitivity Quantification

For applications requiring lower detection limits, such as in biological matrices or for trace impurity analysis, an LC-MS/MS method is recommended. This approach offers superior selectivity and sensitivity. The method development can be guided by existing protocols for the analysis of related compounds in complex samples.[5][6][9]

Instrumentation and Consumables

-

LC System: A high-performance liquid chromatography system capable of delivering reproducible gradients at analytical flow rates.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatography Column: A C18 column with smaller dimensions (e.g., 50-100 mm x 2.1 mm, <3 µm particle size) is suitable for faster analysis and better compatibility with MS.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Diluent: Methanol:Water (50:50, v/v).

LC-MS/MS Conditions

| Parameter | Recommended Setting | Rationale |

| Column Temperature | 40 °C | Higher temperature can improve peak shape and reduce viscosity. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Gradient Elution | Time (min) | %B (Acetonitrile) |

| 0.0 | 5 | |

| 5.0 | 95 | |

| 6.0 | 95 | |

| 6.1 | 5 | |

| 8.0 | 5 | |

| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group will readily deprotonate to form [M-H]⁻ ions, providing excellent sensitivity in negative mode. |

| MS/MS Transitions | To be determined experimentally. A suggested starting point is: | |

| Q1 (Precursor Ion) | m/z 194.0 (for [M-H]⁻) | |

| Q3 (Product Ions) | To be determined by infusing a standard solution and performing a product ion scan. A likely fragmentation would be the loss of CO₂ (m/z 44), resulting in a product ion at m/z 150.0. | |

| Source Parameters | To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows). |

Protocol

-

Tuning and Optimization: Infuse a ~1 µg/mL solution of 2-Mercaptobenzooxazole-5-carboxylic acid directly into the mass spectrometer to determine the optimal precursor and product ions and to tune source parameters.

-

Standard and Sample Preparation: Prepare calibration standards and samples as described for the HPLC-UV method, but at much lower concentrations (e.g., 0.1 - 100 ng/mL). For complex matrices like plasma or urine, a sample extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.[5][10]

-

Analysis: Equilibrate the LC system. Inject standards and samples and acquire data in Multiple Reaction Monitoring (MRM) mode.

-

Data Processing: Integrate the peaks for the selected MRM transitions. Construct a calibration curve and quantify the samples as described previously.

Caption: Workflow for LC-MS/MS method development.

Method Validation

Any developed analytical method must be validated for its intended purpose. Key validation parameters, based on ICH guidelines, include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the lack of interfering peaks at the retention time of the analyte in a blank sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should typically be ≥ 0.99.

-

Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Conclusion

This application note provides a comprehensive starting point for the development and validation of analytical methods for 2-Mercaptobenzooxazole-5-carboxylic acid using HPLC-UV and LC-MS/MS. The proposed protocols are based on established methodologies for structurally related compounds and offer a robust framework for researchers. It is imperative that these methods are fully validated in the user's laboratory to ensure they meet the specific requirements of the intended application.

References

- ResearchGate. (2025, August 6). Determination of 2-Mercaptobenzothiazole (MBT) in Tannery Wastewater by High Performance Liquid Chromatography with Amperometric Detection.

- PubMed. (n.d.). Determination of 2-mercaptobenzothiazole, tolyltriazole and benzotriazole in coolant formulations by liquid chromatography.

- Benchchem. (n.d.). 2-Mercapto-5-benzimidazolecarboxylic acid | 58089-25-1.

- Indian Journal of Pharmaceutical Sciences. (n.d.). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Retrieved from Indian Journal of Pharmaceutical Sciences.

- Publisso. (2020, October 9). Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS.

- Semantic Scholar. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

- CymitQuimica. (n.d.). CAS 7341-98-2: 2-MERCAPTO-5-BENZOXAZOLE-CARBOXYLIC ACID.

- Iraqi Journal of Pharmaceutical Sciences. (2023, June 3). Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. Retrieved from Iraqi Journal of Pharmaceutical Sciences.

- ResearchGate. (2025, August 6). SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS.

- PubMed. (2015, February 21). Rapid and Sensitive LC-MS-MS Determination of 2-mercaptobenzothiazole, a Rubber Additive, in Human Urine.

-

National Center for Biotechnology Information. (n.d.). 2-Mercaptobenzooxazole-5-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

- ChemicalBook. (n.d.). 2-MERCAPTOBENZOOXAZOLE-5-CARBOXYLIC ACID | 7341-98-2.

- IJPPR. (2025, February 7). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives.

- ResearchGate. (n.d.). Short reverse phase HPLC method for 5-methoxy-2-mercaptobenzimidazole related substance estimation.

- MDPI. (2023, January 9). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors.

- PMC - NIH. (n.d.). Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity.

- ResearchGate. (2025, August 6). Rapid and sensitive LC–MS–MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine.

Sources

- 1. 2-Mercaptobenzooxazole-5-carboxylic acid | C8H5NO3S | CID 818330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. series.publisso.de [series.publisso.de]

- 6. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 7341-98-2: 2-MERCAPTO-5-BENZOXAZOLE-CARBOXYLIC ACID [cymitquimica.com]

- 8. Determination of 2-mercaptobenzothiazole, tolyltriazole and benzotriazole in coolant formulations by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: 2-Mercaptobenzooxazole-5-carboxylic Acid (MBCA) in Organic Semiconductor Interfaces